2-[(4-chlorophenyl)methyl]-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile
Description
2-[(4-chlorophenyl)methyl]-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile is a heterocyclic compound that belongs to the class of pyrido[1,2-a]benzimidazoles.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O/c1-12-15(10-13-6-8-14(21)9-7-13)20(25)24-18-5-3-2-4-17(18)23-19(24)16(12)11-22/h2-9,23H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXOPZXFZUYPPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C3=CC=CC=C3NC2=C1C#N)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(4-chlorophenyl)methyl]-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-aminobenzimidazole with ethyl 4,4,4-trifluorobut-2-inoate in the presence of a suitable catalyst . The reaction is carried out under reflux conditions in pyridine, leading to the formation of the desired pyrido[1,2-a]benzimidazole scaffold .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring.
Scientific Research Applications
The primary application of this compound is in the field of antitubercular therapy . It has been shown to exhibit potent activity against both multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of tuberculosis. Research indicates that structural modifications can lead to derivatives with improved potency and reduced toxicity, making them suitable candidates for further development as anti-TB drugs .
Structural Modifications and Derivatives
Structural analogues of 2-[(4-chlorophenyl)methyl]-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile have been synthesized to explore their biological properties. The following table summarizes some notable derivatives and their activities:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-benzyl-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile | Similar backbone | Antimicrobial properties |
| 2-butyl-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile | Variation in alkyl chain | Antifungal activity |
| 1-[4-(4-chlorophenyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile | Piperazine substitution | Antidepressant effects |
These derivatives demonstrate varying degrees of biological activity, indicating the potential for developing a range of therapeutic agents based on the core structure .
Case Studies
Several studies have highlighted the effectiveness of this compound and its derivatives:
- Antitubercular Efficacy : A study showed that the compound exhibited minimal inhibitory concentrations (MIC) against MDR-TB strains as low as 0.12 µg/mL while maintaining low toxicity levels towards Vero cells . This underscores its potential as a lead compound in anti-TB drug development.
- Structure–Activity Relationship (SAR) : Research focused on modifying the benzyl ring to enhance activity and reduce toxicity. The findings indicated that certain substitutions could significantly improve the selectivity index and overall potency against resistant strains .
- Stability Studies : Investigations into the metabolic stability of the compound revealed that it maintained good activity even when tested against a panel of resistant strains. This stability is critical for developing effective therapeutic agents .
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)methyl]-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets within the cell. It is believed to inhibit certain enzymes or proteins that are crucial for the survival and proliferation of pathogens or cancer cells . The exact molecular pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with DNA synthesis or protein function .
Comparison with Similar Compounds
Similar compounds include other pyrido[1,2-a]benzimidazole derivatives, such as:
- 1-{4-[(2-chlorophenyl)(phenyl)methyl]-1-piperazinyl}-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
- 1-{[2-(diethylamino)ethyl]amino}-2-isopentyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Compared to these compounds, 2-[(4-chlorophenyl)methyl]-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile exhibits unique properties due to the presence of the chloro-substituted phenyl ring, which may enhance its biological activity and specificity .
Biological Activity
2-[(4-chlorophenyl)methyl]-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile is a heterocyclic compound that has garnered attention for its significant biological activities, particularly as an antitubercular agent. This article reviews its biological activity, mechanisms of action, structural characteristics, and potential therapeutic applications based on diverse research findings.
Chemical Structure
The compound features a pyrido[1,2-a]benzimidazole core with a chlorophenyl substituent and a nitrile group. This unique structure contributes to its pharmacological properties.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 442567-49-9 |
| Molecular Formula | C20H14ClN3O |
| Molecular Weight | 349.79 g/mol |
Antitubercular Activity
Recent studies have demonstrated that this compound exhibits potent antitubercular activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The minimal inhibitory concentration (MIC) values indicate significant effectiveness at sub-micromolar levels.
- MIC Values :
- Against standard M. tuberculosis strains: 0.12 µg/mL
- Against MDR strains: up to 0.5 µg/mL
The selectivity index (SI) for the compound has been reported as high, indicating low toxicity to human cells (Vero cells) compared to its antimicrobial efficacy .
The mechanism by which this compound exerts its antitubercular effects involves binding to specific targets within the bacterial cell. The hydrophobic interactions facilitated by the chlorophenyl group enhance binding affinity, which is crucial for its biological activity. Structural modifications have been shown to improve potency and reduce toxicity further .
Structure-Activity Relationship (SAR)
Research into the SAR of this compound reveals that variations in substituents on the benzyl ring significantly influence biological activity. Modifications at the para position of the chlorophenyl moiety have been particularly impactful in enhancing the compound's effectiveness against resistant strains .
Case Studies
Several studies have highlighted the efficacy of this compound in various biological assays:
- Antitubercular Efficacy : A study reported that derivatives of this compound maintained good activity against a panel of MDR-TB and XDR-TB strains, making them attractive candidates for drug development .
- Toxicity Profiles : In vitro studies showed that while exhibiting strong antitubercular activity, the compound displayed minimal toxicity toward Vero cells, supporting its potential as a therapeutic agent .
- Comparative Studies : Comparative analyses with other pyrido[1,2-a]benzimidazole derivatives indicated that this specific compound outperformed others in both potency and selectivity against M. tuberculosis .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-[(4-chlorophenyl)methyl]-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile, and what challenges arise during purification?
- Methodological Answer : The compound can be synthesized via multi-step heterocyclic condensation. A plausible route involves the Biginelli reaction for intermediate formation (e.g., ethyl acetoacetate condensation with substituted aldehydes and thioureas) , followed by cyclization using catalysts like Pd or Cu. Challenges include controlling regioselectivity during benzimidazole ring formation and removing byproducts. Purification typically employs column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization (ethanol/water). Purity verification requires HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can researchers validate the structural identity of this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : Use and NMR to confirm substituent positions. For example, the 4-chlorophenyl group shows aromatic protons as a doublet (δ 7.2–7.5 ppm) and a methylene bridge (δ 4.5–5.0 ppm) .
- X-ray Crystallography : Single-crystal analysis resolves bond angles and dihedral angles (e.g., C–C bond lengths ~1.48 Å, Cl–C–C angles ~120°) .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (expected m/z ~392.1 for CHClNO) .
Q. What are the critical safety considerations when handling this compound in laboratory settings?
- Methodological Answer : While specific safety data for this compound are limited, analogs with chlorophenyl groups require:
- PPE : Nitrile gloves, lab coat, and fume hood use.
- Storage : Inert atmosphere (argon) at –20°C to prevent hydrolysis of the nitrile group .
- Waste Disposal : Neutralization with dilute NaOH before incineration to avoid halogenated byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data observed across different assays for this compound?
- Methodological Answer :
- Assay Optimization : Standardize solvent systems (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity artifacts).
- Control Experiments : Include positive controls (e.g., staurosporine for kinase inhibition) and validate via orthogonal assays (e.g., SPR vs. enzymatic activity).
- Data Analysis : Apply multivariate statistics (PCA or PLS-DA) to distinguish assay-specific noise from true activity .
Q. What catalytic systems enhance the efficiency of reductive cyclization steps in the synthesis of pyrido-benzimidazole derivatives?
- Methodological Answer : Palladium catalysts (e.g., Pd(OAc)/PPh) with formic acid as a CO surrogate enable reductive cyclization of nitro intermediates. Key parameters:
- Temperature : 80–100°C in DMF.
- Additives : KCO for deprotonation.
- Yield Optimization : Monitor via TLC (R ~0.3 in 3:7 ethyl acetate/hexane) .
Q. How do electronic effects of the 4-chlorophenyl substituent influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Hammett Analysis : The electron-withdrawing Cl group increases electrophilicity at the methylene bridge, facilitating Suzuki-Miyaura couplings (e.g., with arylboronic acids).
- DFT Calculations : Predict charge distribution (Mulliken charges on C4 of the benzimidazole ring: ~+0.12 e) to guide catalyst selection (e.g., PdCl(dppf)) .
Q. What strategies mitigate spectral interference during HPLC analysis of degradation products?
- Methodological Answer :
- Column Selection : Use a phenyl-hexyl stationary phase to separate polar degradation products (e.g., hydrolyzed nitrile to amide).
- Mobile Phase : Acetonitrile/0.1% trifluoroacetic acid (gradient: 30%→70% acetonitrile over 20 min).
- Detection : UV at 254 nm for aromatic groups and 210 nm for amide bonds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
